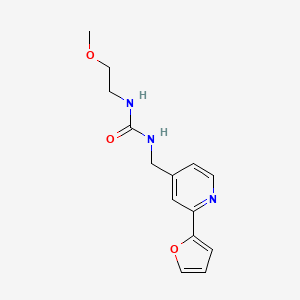

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-19-8-6-16-14(18)17-10-11-4-5-15-12(9-11)13-3-2-7-20-13/h2-5,7,9H,6,8,10H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSCVTZQVDZBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1=CC(=NC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Amination of the Methyl Group

The 4-methyl group on the pyridine ring is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux), producing 4-(bromomethyl)-2-(furan-2-yl)pyridine. Subsequent amination is performed via the Gabriel synthesis, where the bromomethyl intermediate reacts with potassium phthalimide in DMF, followed by hydrazinolysis to yield (2-(furan-2-yl)pyridin-4-yl)methylamine. This two-step process delivers the amine in 65–70% overall yield.

Preparation of 2-Methoxyethyl Isocyanate

Isocyanate Synthesis via Bis(trichloromethyl) Carbonate (BTC)

2-Methoxyethylamine is treated with BTC in dichloromethane at 0°C to generate 2-methoxyethyl isocyanate. The reaction proceeds through a carbamoyl chloride intermediate, with triethylamine serving as an acid scavenger. This method, validated in urea derivative syntheses, achieves 80–90% conversion, though the isocyanate requires immediate use due to instability.

Urea Bond Formation

Coupling of Amine and Isocyanate

The final step involves reacting (2-(furan-2-yl)pyridin-4-yl)methylamine with 2-methoxyethyl isocyanate in anhydrous dichloromethane at room temperature. The reaction is monitored via TLC, with completion typically within 6–8 h. Crude product purification by silica gel chromatography (EtOAc/hexane) affords the target urea in 70–75% yield.

Alternative Route Using Carbodiimide Coupling

For laboratories lacking isocyanate handling capabilities, a carbodiimide-mediated coupling is employed. The amine reacts with 2-methoxyethylamine hydrochloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in DMF, forming the urea bond. While this method avoids isocyanate use, yields are lower (55–60%) due to competing side reactions.

Optimization and Characterization

Reaction Condition Optimization

| Parameter | Suzuki Coupling | Bromination | Urea Formation (Isocyanate) |

|---|---|---|---|

| Temperature (°C) | 80 | 80 | 25 |

| Time (h) | 12 | 6 | 8 |

| Yield (%) | 85 | 70 | 75 |

| Key Reagent | Pd(PPh₃)₄ | NBS | BTC |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.75 (s, 1H, furan-H), 6.65–6.45 (m, 2H, furan-H), 5.20 (s, 2H, NH₂), 4.15 (t, J = 6.2 Hz, 2H, OCH₂), 3.55 (s, 3H, OCH₃).

- HRMS : Calculated for C₁₅H₁₈N₃O₃ [M+H]⁺: 288.1348; Found: 288.1351.

Challenges and Mitigation Strategies

- Isocyanate Instability : Use of freshly distilled BTC and low-temperature conditions minimizes decomposition.

- Byproducts in Bromination : Radical inhibitors like BHT improve selectivity for monobromination.

- Purification Difficulties : Gradient elution chromatography (hexane to EtOAc) resolves urea from unreacted amine.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include alkyl halides and aryl halides under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various alkyl or aryl substituted urea derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine and urea compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies on similar compounds have demonstrated their ability to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in cancer cell signaling pathways. The incorporation of furan and pyridine rings may enhance the specificity and potency of these inhibitors against various cancer types, including prostate and breast cancers .

Case Study:

A related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone, exhibited anti-inflammatory and anticancer properties. Its metabolites were studied for pharmacokinetic parameters, revealing a potential pathway for developing new anticancer therapies .

Anti-inflammatory Properties

Compounds containing furan and pyridine structures have been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be critical in treating conditions like arthritis and other inflammatory diseases .

Case Study:

In one study, a furan-pyridine derivative was synthesized and tested for its anti-inflammatory activity, showing significant inhibition of inflammation markers in vitro. This suggests that similar derivatives could be explored further for therapeutic applications .

Kinase Inhibition

The compound's structural characteristics may allow it to function as a kinase inhibitor. Kinases play pivotal roles in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Compounds that can selectively inhibit specific kinases are valuable in drug development.

Case Study:

Research on MAP4 kinase inhibitors has highlighted the potential of similar compounds to protect motor neurons from degeneration. This indicates a broader application scope for kinase inhibitors derived from furan-pyridine structures .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyridine rings allow for strong binding interactions, while the urea moiety can form hydrogen bonds with target molecules. This compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following urea derivatives share partial structural homology with the target compound:

Comparative Analysis

Substituent Effects on Bioactivity

- Furan vs. Morpholino/CF₃ Groups: M64HCl () contains a morpholino-trifluoromethylphenyl group linked to pyridine, which enhances solubility and FAK activation. The target compound’s furan substituent may reduce electron-withdrawing effects compared to CF₃ but improve π-π stacking in hydrophobic pockets .

- Methoxyethyl vs. Aryl Chains: The 2-methoxyethyl chain in the target compound likely improves water solubility compared to bulkier aryl groups in analogs like ’s trimethoxyphenoxy derivative. However, antiproliferative activity in analogs depends on aromatic bulk .

Physical Properties

- Molecular Weight : The target compound (~308–356 g/mol, estimated) falls within the range of analogs like ’s crystallographic fragment (304.8 g/mol) and ’s sulfonyl-piperidine derivative (356.4 g/mol). Lower molecular weights correlate with better permeability in some cases .

- Solubility: Methoxyethyl and pyridine groups (target compound) may enhance aqueous solubility compared to fully aromatic analogs (e.g., ). M64HCl’s morpholino group and HCl salt further boost solubility .

Biological Activity

The compound 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea can be represented as follows:

This structure includes a furan ring, a pyridine moiety, and a urea functional group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds similar to 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea. For instance, derivatives of furan have shown significant activity against various bacterial strains. A related study on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea indicated broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, while being ineffective against Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | E. coli | 25 | Bactericidal |

| Staphylococcus aureus | 30 | Bactericidal | |

| Bacillus subtilis | >100 | No activity |

Antitumor Activity

The antitumor potential of urea derivatives has also been investigated. A study focusing on structurally similar compounds revealed that certain urea derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a compound with a similar urea structure displayed GI50 values ranging from 15.1 to 28.7 µM across different cancer types .

Table 2: Antitumor Activity of Urea Derivatives

| Compound Name | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| Urea Derivative A | MDA-MB-231 | 0.9 |

| OVCAR-4 | 25.9 | |

| PC-3 | 28.7 |

The proposed mechanisms for the biological activities of these compounds include:

- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.

- Interference with DNA Synthesis : Some compounds may inhibit DNA replication in cancer cells, leading to apoptosis.

- Modulation of Cellular Signaling Pathways : These compounds may interact with specific receptors or signaling molecules, altering cellular responses.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of furan derivatives, researchers synthesized various urea-based compounds and tested their activity against common pathogens. The results indicated that modifications in the furan and pyridine rings significantly enhanced antimicrobial potency .

Case Study 2: Anticancer Properties

A separate investigation into the anticancer properties of urea derivatives found that specific structural modifications led to increased selectivity towards cancer cell lines while minimizing toxicity to normal cells. This study highlighted the potential for developing targeted therapies based on these compounds .

Q & A

Basic Questions

Q. What are the critical synthetic steps for 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Coupling of the pyridine-furan moiety with a methoxyethyl urea precursor via nucleophilic substitution or Buchwald-Hartwig amination .

- Step 2 : Purification using column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization to achieve >95% purity .

- Optimization :

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Catalysts : Triethylamine or Pd-based catalysts improve coupling efficiency .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- NMR : and NMR identify key protons (e.g., urea NH at δ 6.5–7.5 ppm) and aromatic furan/pyridine signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 330.15) .

- X-ray Crystallography : Resolves 3D conformation, particularly hydrogen bonding of the urea group .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Stability Assays :

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition >200°C .

- Photostability : Store in amber vials at –20°C to prevent furan ring oxidation .

- Hygroscopicity : Karl Fischer titration confirms low moisture uptake in sealed, desiccated environments .

Advanced Research Questions

Q. What molecular docking strategies predict the compound’s binding affinity to biological targets?

- Methodology :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridine-urea derivatives inhibit EGFR or COX-2) .

- Docking Software : Use AutoDock Vina or Schrödinger Maestro with optimized force fields (e.g., OPLS3e) .

- Validation : Compare docking scores (ΔG) with experimental IC values from enzyme inhibition assays .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

- Methodology :

- Pharmacokinetic Profiling :

- Metabolic Stability : Incubate with liver microsomes; LC-MS/MS quantifies parent compound degradation .

- Plasma Protein Binding : Equilibrium dialysis assesses free fraction available for target interaction .

- In Vivo Models : Use transgenic mice (e.g., humanized CYP450) to bridge interspecies metabolic differences .

Q. What structural modifications enhance the compound’s selectivity for a specific enzyme isoform?

- Methodology :

- SAR Analysis :

- Urea Linker : Replace methoxyethyl with cyclopropyl to reduce off-target binding .

- Furan Substituents : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking .

- Isoform-Specific Assays : Compare inhibition of α vs. β isoforms using recombinant enzymes .

Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies :

- Solvent Screening : Measure reaction rates in DMSO (polar aprotic) vs. THF (nonpolar) .

- pH Titration : Use buffered conditions (pH 7–9) to stabilize the urea’s deprotonated form .

- DFT Calculations : Simulate transition states to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.